molecular formula C9H10Cl2N4 B14196110 7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923283-52-7

7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B14196110
CAS No.: 923283-52-7
M. Wt: 245.11 g/mol
InChI Key: XOGRAFFQJRMBLS-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. This compound is characterized by the presence of chlorine atoms at the 7th and 1st positions of the pyrazolo[4,3-d]pyrimidine ring, as well as a chlorobutyl group attached to the nitrogen atom at the 1st position. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobutylamine with 7-chloropyrazolo[4,3-d]pyrimidine-1-amine in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alkyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazolo[4,3-d]pyrimidines with various functional groups.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alkyl derivatives.

Scientific Research Applications

7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules that target specific biological pathways.

    Medicine: It is explored for its potential as an anticancer agent, kinase inhibitor, and antiviral compound.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, the compound binds to the ATP-binding site of kinases, thereby inhibiting their activity and disrupting downstream signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of overactive kinases can lead to the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A structurally related compound with similar applications in medicinal chemistry.

    2-Amino-4-chloro-6-methylpyrimidine: Another heterocyclic compound with potential as a pharmaceutical intermediate.

    7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine: A closely related compound with variations in the substitution pattern.

Uniqueness

7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorobutyl group enhances its lipophilicity, making it a valuable scaffold for the development of bioactive molecules with improved pharmacokinetic properties.

Properties

CAS No.

923283-52-7

Molecular Formula

C9H10Cl2N4

Molecular Weight

245.11 g/mol

IUPAC Name

7-chloro-1-(4-chlorobutyl)pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C9H10Cl2N4/c10-3-1-2-4-15-8-7(5-14-15)12-6-13-9(8)11/h5-6H,1-4H2

InChI Key

XOGRAFFQJRMBLS-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C2=C1N=CN=C2Cl)CCCCCl

Origin of Product

United States

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